Meta-chlorambucil

Descripción general

Descripción

Meta-chlorambucil is a derivative of chlorambucil, a nitrogen mustard alkylating agent used primarily in chemotherapy. Chlorambucil is known for its application in treating chronic lymphocytic leukemia and malignant lymphomas. This compound, like its parent compound, is designed to interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of meta-chlorambucil involves the introduction of a chlorine atom at the meta position of the benzene ring in chlorambucil. This can be achieved through electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Chlorination: Aniline undergoes chlorination to introduce a chlorine atom at the meta position.

Alkylation: The chlorinated aniline is then alkylated with 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Large quantities of benzene are nitrated and reduced to aniline.

Controlled Chlorination: Chlorination is carefully controlled to ensure high yield and purity.

Efficient Alkylation: Alkylation is optimized for large-scale production, ensuring consistency and quality of the final product

Análisis De Reacciones Químicas

Types of Reactions: Meta-chlorambucil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are employed for substitution reactions.

Major Products:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Compounds with different functional groups replacing the chlorine atom

Aplicaciones Científicas De Investigación

Anticancer Activity

Meta-chlorambucil has been studied extensively for its anticancer properties. Recent research has focused on hybrid compounds that combine this compound with other molecules to improve therapeutic outcomes.

- Hybrid Molecules : Studies have shown that chlorambucil-bearing hybrid molecules exhibit enhanced anticancer activity compared to chlorambucil alone. For instance, a series of chlorambucil-tyrosine hybrids were synthesized and tested against breast cancer cell lines (MCF-7 and MDA-MB-231). These hybrids demonstrated improved potency with IC50 values significantly lower than that of chlorambucil itself, indicating a potential for better therapeutic efficacy .

| Compound Type | IC50 (µM) against MCF-7 | IC50 (µM) against MDA-MB-231 |

|---|---|---|

| Chlorambucil | 130.36 | 136.80 |

| Chlorambucil-Tyrosine L-Hybrid | 19.39 | Not significant |

| Chlorambucil-Tyrosine D-Hybrid | 16.27 | Not significant |

Combination Therapies

This compound has been evaluated in combination with other chemotherapeutic agents to enhance treatment efficacy.

- Combination with Fludarabine : In trials comparing fludarabine and chlorambucil for chronic lymphocytic leukemia (CLL), chlorambucil remained a preferred option due to its ease of administration and lower immunosuppressive effects . However, the combination of these drugs has shown potential in improving overall response rates in specific patient populations.

Case Study 1: Chlorambucil-Tyrosine Hybrid Development

In a recent study, researchers synthesized several chlorambucil-tyrosine hybrids and evaluated their anticancer activity against breast cancer cell lines. The results indicated that these hybrids exhibited superior antiproliferative activity compared to chlorambucil alone, suggesting that structural modifications could significantly enhance therapeutic effectiveness .

Case Study 2: Efficacy Against Drug-Resistant Strains

Another investigation focused on the efficacy of a chlorambucil derivative against drug-resistant ovarian carcinoma cell lines. The study found that the modified compound demonstrated higher cytotoxicity compared to both chlorambucil and other platinum-based therapies, indicating its potential as an effective treatment option for resistant tumors .

Mecanismo De Acción

Meta-chlorambucil exerts its effects by alkylating the DNA of cancer cells. This process involves the formation of covalent bonds between the drug and the DNA, leading to cross-linking and strand breaks. These modifications disrupt DNA replication and transcription, ultimately resulting in cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the inhibition of DNA synthesis and induction of apoptosis .

Comparación Con Compuestos Similares

Chlorambucil: The parent compound, used in similar therapeutic applications.

Melphalan: Another nitrogen mustard alkylating agent with similar mechanisms of action.

Cyclophosphamide: A widely used alkylating agent with broader applications in cancer therapy.

Comparison:

Uniqueness: Meta-chlorambucil’s unique feature is the chlorine atom at the meta position, which can influence its reactivity and specificity.

Efficacy: Studies suggest that this compound may have improved efficacy and reduced side effects compared to chlorambucil.

Applications: While chlorambucil and melphalan are primarily used in hematological cancers, this compound is being explored for its potential in solid tumors as well

This compound represents a promising compound in the field of chemotherapy, with ongoing research aimed at optimizing its therapeutic potential and minimizing adverse effects.

Actividad Biológica

Meta-chlorambucil, a derivative of chlorambucil, is an alkylating agent primarily used in the treatment of various cancers, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and recent advancements in hybrid compounds that enhance its therapeutic potential.

This compound functions as a DNA alkylating agent, leading to cross-linking of DNA strands. This process inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. The compound primarily targets the N7 position of guanine residues in DNA, which is crucial for its cytotoxic effects.

Clinical Studies

Clinical trials have demonstrated the efficacy of chlorambucil (and by extension, this compound) in treating CLL. A study comparing fludarabine and chlorambucil indicated that while fludarabine had a higher overall response rate (72% vs. 51%), chlorambucil remained a viable option for elderly patients with advanced disease due to its manageable side effects and longer overall survival (64 months vs. 46 months with fludarabine) .

Case Studies

- Chlorambucil in CLL : A meta-analysis involving over 2000 patients indicated that chlorambucil as a single agent provided similar long-term survival rates compared to combination therapies involving anthracyclines .

- Hybrid Compounds : Recent studies have focused on developing chlorambucil-tyrosine hybrids, which have shown enhanced cytotoxicity compared to chlorambucil alone. For instance, L-tyrosine hybrids displayed IC50 values ranging from 19.39 µM to 67.90 µM against MCF-7 breast cancer cell lines, significantly lower than the parent drug's IC50 value of 130 µM .

Table: Summary of Biological Activity Data

| Compound Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Chlorambucil | MCF-7 | 130 | Parent drug; standard for comparison |

| L-tyrosine Hybrid | MCF-7 | 19.39 - 67.90 | Enhanced activity; superior to chlorambucil |

| D-tyrosine Hybrid | MCF-7 | 16.27 - 152.37 | Variable efficacy; dependent on structure |

| Chlorambucil-Cisplatin | SGC7901/CDDP | <2.7 | Overcomes cisplatin resistance |

Recent Research Findings

- Hybrid Molecules : Research has shown that chlorambucil-bearing hybrid molecules exhibit significantly improved anticancer properties compared to chlorambucil alone. For example, hybrids developed with cisplatin demonstrated over twice the activity against drug-resistant cancer cell lines .

- Mechanistic Insights : Molecular docking studies have revealed that the positioning of functional groups on tyrosine affects binding affinity and cytotoxicity against estrogen receptors, indicating a structure-activity relationship that can be exploited for drug design .

Propiedades

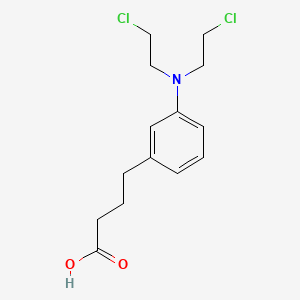

IUPAC Name |

4-[3-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c15-7-9-17(10-8-16)13-5-1-3-12(11-13)4-2-6-14(18)19/h1,3,5,11H,2,4,6-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLHARAWUJAHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N(CCCl)CCCl)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159001 | |

| Record name | Meta-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134862-11-6 | |

| Record name | Meta-chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134862116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meta-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | META-CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/163B5679ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the research context for synthesizing 4,4-difluoro-meta-chlorambucil?

A2: While the provided abstracts lack detailed context [, ], the synthesis of 4,4-difluoro-meta-chlorambucil likely stems from research exploring structural analogs of chlorambucil. This approach aims to identify compounds with potentially improved pharmacological properties or to understand the structure-activity relationship of this class of molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.